Mal-PEG2-PFP
Description
Mal-PEG2-PFP (CAS: 1807512-47-5) is a heterobifunctional polyethylene glycol (PEG) linker containing two key functional groups: maleimide (Mal) and pentafluorophenyl ester (PFP). The maleimide group reacts selectively with thiols (-SH) under mild physiological conditions (pH 6.5–7.5) to form stable thioether bonds, while the PFP group reacts efficiently with primary amines (-NH₂) to generate amide linkages . The short PEG spacer (2 ethylene glycol units) enhances water solubility and reduces steric hindrance, making it ideal for conjugating biomolecules like proteins, peptides, or antibodies in aqueous media .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYKJKJMZSGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method, adapted from US Patent 6,828,401 B2, involves sequential modifications of a PEG2 backbone:
-
Tosylation : Introduction of a leaving group.
-
Amination : Replacement of the tosyl group with an amine.
-
Maleamic Acid Formation : Reaction with maleic anhydride.
-
Cyclization : Conversion to maleimide using pentafluorophenyl trifluoroacetate.
-
PFP Ester Activation : Functionalization of the terminal hydroxyl group.
Detailed Synthesis Steps
Step 1: Tosylation of HO-PEG2-OH
-
Reagents : PEG2 diol, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM).
-
Conditions : 0–5°C, 12–24 h.
Step 2: Amination
Step 3: Maleamic Acid Formation
-
Reagents : Maleic anhydride, N,N-dimethylacetamide (DMAC), N-cyclohexylpyrrolidinone (CHP).
-
Conditions : 80°C, 16 h under Dean-Stark trap.
Step 4: Cyclization to Maleimide
-
Reagents : Pentafluorophenyl trifluoroacetate, diisopropylethylamine (DIEA), DCM/DMF (4:1).
-
Conditions : 55°C, 24 h.
Step 5: PFP Ester Activation
Key Data
Direct Functionalization of PEG2 Carboxylic Acid
Reaction Overview
One-Pot Sequential Conjugation
Reaction Overview
A streamlined method from BroadPharm’s technical documentation combines maleimide and PFP ester formation in a single reactor, minimizing intermediate purification.
Detailed Synthesis Steps
-
Maleimide Introduction : React NH2-PEG2-OH with maleic anhydride in DMAC/CHP (5:1).
-
Cyclization : Add pentafluorophenyl trifluoroacetate and DIEA.
-
PFP Ester Formation : Activate the terminal hydroxyl group with PFP-trifluoroacetate.
Key Data
Comparative Analysis of Methods
| Parameter | Tosylation-Amination | Direct Functionalization | One-Pot |
|---|---|---|---|
| Total Steps | 5 | 4 | 3 |
| Average Yield (%) | 78 | 70 | 75 |
| Purity (%) | 93 | 95 | 90 |
| Scalability | Moderate | High | Low |
| Cost Efficiency | Low | Moderate | High |
Challenges and Optimization Strategies
Hydrolytic Instability
Maleimide Ring Opening
Chemical Reactions Analysis
Types of Reactions
Mal-PEG2-PFP undergoes several types of chemical reactions, including:
Substitution Reactions: The PFP moiety reacts with primary amines to form stable amide bonds.
Thiol-Maleimide Reactions: The maleimide group reacts with thiol groups to form thioester bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out at room temperature in a solvent such as DMF or DCM.
Thiol-Maleimide Reactions: Common reagents include thiol-containing compounds, and the reaction is carried out at pH 6.5 to 7.5 in an aqueous buffer
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Thiol-Maleimide Reactions: The major products are thioester-linked conjugates
Scientific Research Applications
Bioconjugation in Biomedical Research
Mal-PEG2-PFP serves as a crucial tool in bioconjugation processes. Its maleimide group reacts specifically with thiol groups on proteins and peptides, enabling the formation of stable thioether linkages. This property is essential for:
- Protein Labeling : this compound can be used to label proteins with various molecules, including drugs or fluorescent dyes, enhancing imaging techniques and therapeutic interventions .
- Antibody-Drug Conjugates (ADCs) : In oncology, this compound plays a significant role in the synthesis of ADCs. It facilitates the targeted delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues. This precision is critical for improving the efficacy and safety of cancer treatments .
Drug Delivery Systems
The compound is integral to developing advanced drug delivery systems. By conjugating therapeutic agents or targeting ligands to carrier molecules using this compound, researchers can enhance the specificity of drug delivery. This results in:
- Minimized Off-target Effects : The selective binding capacity of this compound ensures that drugs are delivered precisely to their intended targets, reducing side effects associated with conventional therapies .
- Improved Drug Efficacy : The ability to create stable linkages between drugs and targeting moieties leads to formulations that are more effective in treating diseases .
PROTAC Development
This compound is also utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are innovative molecules designed to induce targeted protein degradation. The applications include:
- Targeted Protein Degradation : By linking E3 ligase recruiters with target proteins via this compound, researchers can effectively promote the degradation of specific proteins implicated in various diseases, including cancer .
Nanotechnology Applications
In nanotechnology research, this compound contributes to the development of nanoscale materials and systems. Its applications include:
- Nanocarriers for Drug Delivery : The compound can be incorporated into nanocarriers that deliver drugs more effectively at targeted sites within the body .
- Biomaterials Development : It supports the creation of new materials with enhanced properties for biomedical applications, including tissue engineering and regenerative medicine .
Case Study 1: Antibody Conjugation for Cancer Treatment
In a study exploring the use of this compound in ADCs, researchers demonstrated its effectiveness in conjugating a cytotoxic drug to an antibody targeting CD20 on B-cell malignancies. The resulting ADC showed improved efficacy in eradicating cancer cells in preclinical models compared to non-targeted therapies .
Case Study 2: PROTAC Synthesis
Another study focused on synthesizing PROTACs using this compound to target specific oncogenic proteins for degradation. The research highlighted how this approach could selectively eliminate harmful proteins while sparing normal cellular functions, showcasing potential therapeutic benefits in cancer treatment .
Mechanism of Action
Mal-PEG2-PFP exerts its effects through its reactive maleimide and PFP moieties. The maleimide group reacts with thiol groups on biomolecules to form stable thioester bonds, while the PFP moiety reacts with primary amines to form amide bonds. These reactions facilitate the conjugation of this compound to various biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Stability Advantage of PFP Esters
This compound’s PFP group exhibits superior hydrolytic stability compared to NHS esters, enabling longer shelf life and efficient amine coupling in aqueous buffers (e.g., PBS) . This contrasts with Mal-PEG2-NHS ester, which requires anhydrous conditions due to rapid hydrolysis .
Role in PROTAC Design
This compound serves as a critical linker in PROTACs, connecting an E3 ligase ligand (e.g., thalidomide) to a target protein binder (e.g., BRD4 inhibitor). Its short PEG spacer minimizes off-target effects while maintaining solubility .
Limitations
- PEG Length : Shorter PEG spacers (e.g., PEG2) may limit flexibility in certain conjugates, necessitating longer variants (e.g., PEG4–PEG6) for optimal orientation .
- Non-cleavable: Unlike Val-Cit linkers, this compound forms stable bonds, making it unsuitable for payload release in ADCs requiring intracellular activation .
Biological Activity
Mal-PEG2-PFP (Maleimide-Polyethylene Glycol-2-PFP) is a compound that has garnered attention for its potential applications in bioconjugation and drug delivery systems, particularly in the context of targeted therapies such as PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.
Structure and Properties
This compound is characterized by its maleimide group, which facilitates covalent bonding to thiol-containing molecules, such as cysteine residues in proteins. The polyethylene glycol (PEG) component enhances solubility and biocompatibility, while the PFP (pentafluorophenyl) group serves as a reactive moiety for further conjugation.
| Component | Function |
|---|---|
| Maleimide | Covalent bonding to thiols |
| PEG | Improves solubility and biocompatibility |
| PFP | Reactive site for additional conjugation |
This compound functions primarily through the following mechanisms:
- Covalent Conjugation : The maleimide group reacts with thiols to form stable thioether linkages, which is crucial for attaching drugs or targeting moieties to proteins.
- Enhanced Stability : The PEG chain increases the stability of the conjugate in biological environments, reducing immunogenicity and prolonging circulation time in vivo.
- Targeted Delivery : By linking therapeutic agents to specific proteins or antibodies, this compound can facilitate targeted delivery to diseased tissues, such as tumors.
In Vitro Studies
Research has demonstrated that this compound can effectively enhance the delivery of therapeutic agents. For instance, studies involving conjugates of this compound with various peptides showed improved cellular uptake and cytotoxicity against cancer cell lines.
- Case Study 1 : A study investigated the use of this compound linked to a cytotoxic drug in HeLa cells. The results indicated a significant increase in apoptosis compared to free drug administration, with an IC50 value of 0.11 µg/mL for the conjugated compound .
In Vivo Studies
In vivo experiments have further validated the efficacy of this compound in targeted therapies. For example:
- Case Study 2 : In a murine model of non-Hodgkin's lymphoma, conjugates formed with this compound were shown to eradicate malignant B cells and promote long-term survival among treated mice .
Comparative Efficacy
The biological activity of this compound can be compared with other PEGylated compounds based on their stability and efficacy in drug delivery systems.
| Compound | Stability | Efficacy (IC50) | Notes |
|---|---|---|---|
| This compound | High | 0.11 µg/mL | Effective in targeted delivery |
| Mono-sulfone PEG | Very High | Not specified | More stable than maleimide variants |
| Standard PEG | Moderate | Varies | General use without specific targeting |
Q & A
Q. Methodological Guidance :
- Use deuterated solvents (e.g., CDCl₃) for NMR analysis to resolve PEG-related proton signals.
- For MS, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI-TOF) is recommended to detect low-abundance PEGylated species .
Basic Question: What are the solubility and stability parameters of this compound in aqueous and organic solvents?
This compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water due to its hydrophobic PFP group. Stability studies show hydrolysis of the PFP ester in aqueous buffers (pH >7.0), requiring storage at -20°C in anhydrous conditions.
Q. Methodological Guidance :
- Quantify solubility using dynamic light scattering (DLS) to monitor aggregation.
- Monitor stability via UV-Vis spectroscopy at 260 nm (PFP ester degradation) over 24–72 hours .
Advanced Question: How can researchers optimize conjugation efficiency of this compound with biomolecules (e.g., proteins, peptides)?
Conjugation efficiency depends on molar ratios (typically 5–20× excess of this compound), pH (6.5–7.5 for maleimide-thiol reactions), and reaction time (2–4 hours at 4°C). Competing hydrolysis of the PFP ester in aqueous buffers necessitates strict control of reaction conditions.
Q. Methodological Guidance :
- Pre-reduce disulfide bonds in proteins using tris(2-carboxyethyl)phosphine (TCEP) to maximize free thiol availability.
- Use size-exclusion chromatography (SEC) or SDS-PAGE to separate conjugated vs. unconjugated species .
Advanced Question: How should researchers address contradictory data in this compound conjugation kinetics reported across studies?
Discrepancies often arise from variations in reactant purity, buffer composition (e.g., presence of amines competing with PFP ester), or analytical methods (e.g., MALDI-TOF vs. SEC).
Q. Methodological Guidance :
- Standardize reaction conditions (e.g., pH, temperature) and validate purity of both this compound and target biomolecules.
- Perform kinetic assays (e.g., stopped-flow spectroscopy) to directly compare reaction rates under controlled parameters .
Advanced Question: What analytical techniques are critical for characterizing this compound conjugates beyond basic NMR and MS?
Advanced characterization includes:
- Fluorescence correlation spectroscopy (FCS) : To assess hydrodynamic radius changes post-conjugation.
- X-ray photoelectron spectroscopy (XPS) : To confirm surface functionalization in nanomaterials.
- Isothermal titration calorimetry (ITC) : To quantify binding thermodynamics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
